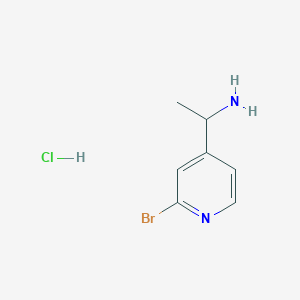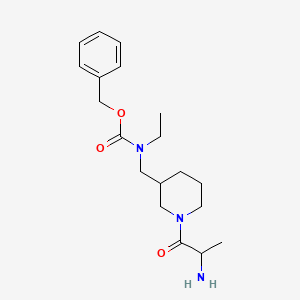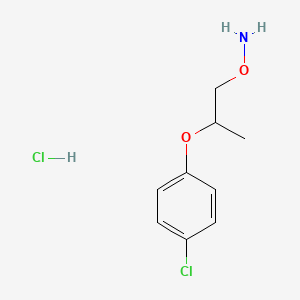
Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate: is a chemical compound that belongs to the class of phosphinates It contains a sodium ion, a hydroxy group, and a 3-methyloxiran-2-yl group attached to a phosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate typically involves the reaction of 3-methyloxirane with a phosphinic acid derivative in the presence of a sodium base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate can undergo oxidation reactions, leading to the formation of oxidized phosphinate derivatives.
Reduction: This compound can also participate in reduction reactions, where the phosphinate group is reduced to a phosphine oxide.
Substitution: Substitution reactions involving the hydroxy group or the oxirane ring can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized phosphinate derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Substituted phosphinate derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate is used as a reagent in organic synthesis, particularly in the preparation of phosphinate esters and other phosphorus-containing compounds.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphinate metabolism.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various phosphorus-containing compounds.
Mécanisme D'action
The mechanism of action of sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of phosphinate metabolism or the disruption of cellular processes dependent on phosphorus-containing compounds.
Comparaison Avec Des Composés Similaires
Fosfomycin: A phosphonate antibiotic with a similar oxirane ring structure.
Phosphinic Acid Derivatives: Compounds with similar phosphinate moieties but different substituents.
Uniqueness: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate is unique due to its specific combination of a sodium ion, hydroxy group, and 3-methyloxiran-2-yl group
Propriétés
Formule moléculaire |
C3H6NaO4P |
|---|---|
Poids moléculaire |
160.04 g/mol |
Nom IUPAC |
sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate |
InChI |
InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1 |
Clé InChI |
JHXHBFDOOUMZSP-UHFFFAOYSA-M |
SMILES canonique |
CC1C(O1)P(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B14787387.png)
![[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid](/img/structure/B14787390.png)

![2-[2-[[(1S,3R,12S,16R)-9,14-dihydroxy-15-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787404.png)


![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)

![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)


![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)

